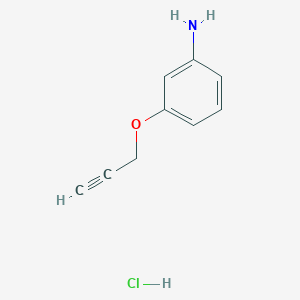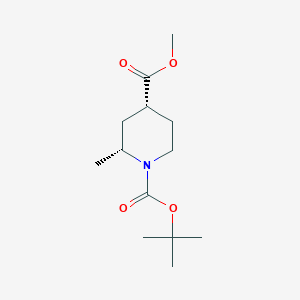![molecular formula C63H42O6 B8146424 4-[4-[4-[3,5-bis[4-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]phenyl]phenyl]benzoic acid](/img/structure/B8146424.png)
4-[4-[4-[3,5-bis[4-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]phenyl]phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’‘’-(4’‘-Carboxy-[1,1’4’,1’‘-terphenyl]-4-yl)-[1,1’4’,1’‘4’‘,1’‘’3’‘’,1’‘’‘4’‘’‘,1’‘’‘’4’‘’‘’,1’‘’‘’‘-septiphenyl]-4,4’‘’‘’'-dicarboxylic acid: is a complex organic compound characterized by its extensive aromatic structure and multiple carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’‘’-(4’‘-Carboxy-[1,1’:4’,1’‘-terphenyl]-4-yl)-[1,1’:4’,1’‘:4’‘,1’‘’:3’‘’,1’‘’‘:4’‘’‘,1’‘’‘’:4’‘’‘’,1’‘’‘’‘-septiphenyl]-4,4’‘’‘’'-dicarboxylic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of the terphenyl core, followed by the sequential addition of phenyl rings and carboxylic acid groups. Common reagents used in these reactions include bromobenzene, phenylboronic acid, and palladium catalysts under Suzuki coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple carboxylic acid groups make it a versatile ligand for coordination chemistry, enabling the formation of metal-organic frameworks (MOFs) and other supramolecular structures .
Biology
In biological research, derivatives of this compound can be used as fluorescent probes or as part of drug delivery systems. The aromatic structure allows for strong π-π interactions with biological molecules, facilitating targeted delivery and imaging applications.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting cancer cells. The compound’s ability to form stable complexes with metal ions can be exploited for diagnostic imaging and therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanocomposites. Its structural rigidity and multiple functional groups make it suitable for enhancing the mechanical and thermal properties of these materials.
Mechanism of Action
The mechanism by which 5’‘’-(4’‘-Carboxy-[1,1’:4’,1’‘-terphenyl]-4-yl)-[1,1’:4’,1’‘:4’‘,1’‘’:3’‘’,1’‘’‘:4’‘’‘,1’‘’‘’:4’‘’‘’,1’‘’‘’‘-septiphenyl]-4,4’‘’‘’'-dicarboxylic acid exerts its effects is primarily through its ability to interact with various molecular targets via π-π stacking and hydrogen bonding. These interactions can influence the behavior of biological molecules, such as proteins and nucleic acids, leading to changes in their function and activity.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-carboxyphenyl)porphyrin: Another compound with multiple carboxylic acid groups and a large aromatic structure, used in similar applications.
[1,1’3’,1’‘-Terphenyl]-3,4’',5-tricarboxylic acid: A related compound with fewer phenyl rings and carboxylic acid groups, used in the synthesis of MOFs.
Uniqueness
The uniqueness of 5’‘’-(4’‘-Carboxy-[1,1’:4’,1’‘-terphenyl]-4-yl)-[1,1’:4’,1’‘:4’‘,1’‘’:3’‘’,1’‘’‘:4’‘’‘,1’‘’‘’:4’‘’‘’,1’‘’‘’‘-septiphenyl]-4,4’‘’‘’'-dicarboxylic acid lies in its extensive aromatic structure and the high number of carboxylic acid groups. This combination provides exceptional versatility in chemical synthesis and material science applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-[4-[4-[3,5-bis[4-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]phenyl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H42O6/c64-61(65)55-31-25-49(26-32-55)43-7-1-40(2-8-43)46-13-19-52(20-14-46)58-37-59(53-21-15-47(16-22-53)41-3-9-44(10-4-41)50-27-33-56(34-28-50)62(66)67)39-60(38-58)54-23-17-48(18-24-54)42-5-11-45(12-6-42)51-29-35-57(36-30-51)63(68)69/h1-39H,(H,64,65)(H,66,67)(H,68,69) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFJFTIMRFORTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H42O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid;hydrochloride](/img/structure/B8146353.png)
![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3,5-dicarbaldehyde))](/img/structure/B8146356.png)

![8-((1S,2S)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8146373.png)
![((3aS,4S,6S,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B8146381.png)
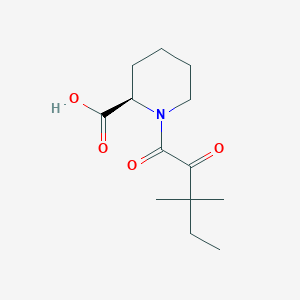
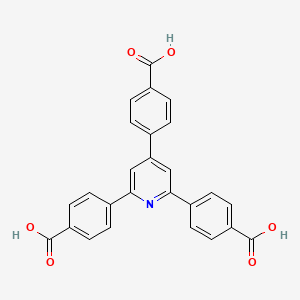
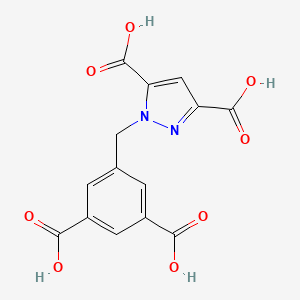
![5,5',5''-[1,3,5-Benzenetriyltris(4,4'-biphenylylene)]tris(1,3-benzenedicarboxylic acid)](/img/structure/B8146431.png)
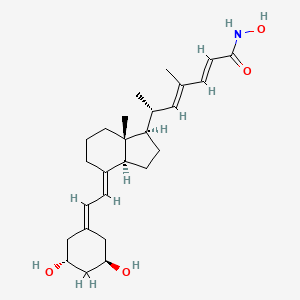
![(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B8146452.png)

